molecular formula C18H27N3O B12892993 2-(Ethyl{(4R)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol CAS No. 645406-68-4

2-(Ethyl{(4R)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol

Cat. No.: B12892993
CAS No.: 645406-68-4
M. Wt: 301.4 g/mol
InChI Key: ZHZQOZQJNYRBNX-OAHLLOKOSA-N
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Description

®-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol is a complex organic compound that features a quinoline moiety, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol typically involves multi-step organic reactions. One common method includes the alkylation of quinoline derivatives followed by amination and subsequent reduction steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. This method enhances the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

®-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it may modulate various signaling pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a broad spectrum of biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline structure.

    Quinacrine: Another antimalarial with structural similarities.

Uniqueness

®-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other quinoline derivatives. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

CAS No.

645406-68-4

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

2-[ethyl-[(4R)-4-(quinolin-4-ylamino)pentyl]amino]ethanol

InChI

InChI=1S/C18H27N3O/c1-3-21(13-14-22)12-6-7-15(2)20-18-10-11-19-17-9-5-4-8-16(17)18/h4-5,8-11,15,22H,3,6-7,12-14H2,1-2H3,(H,19,20)/t15-/m1/s1

InChI Key

ZHZQOZQJNYRBNX-OAHLLOKOSA-N

Isomeric SMILES

CCN(CCC[C@@H](C)NC1=CC=NC2=CC=CC=C21)CCO

Canonical SMILES

CCN(CCCC(C)NC1=CC=NC2=CC=CC=C21)CCO

Origin of Product

United States

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